Neamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

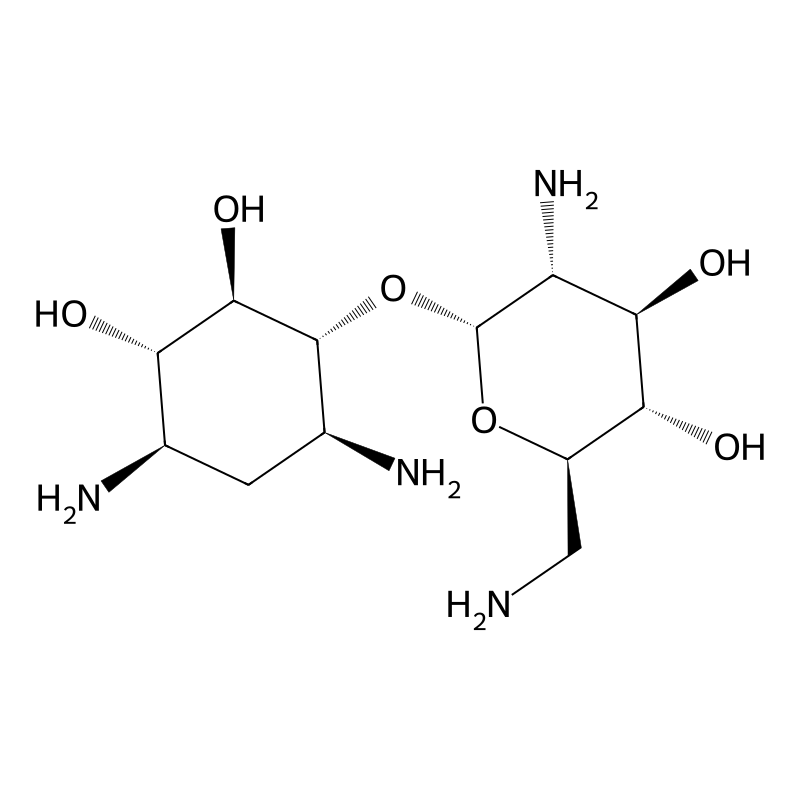

Neamine is a chemical compound classified as an aminoglycoside antibiotic. It is a degradation product of neomycin, which is produced by the bacterium Streptomyces fradiae. The molecular formula for neamine is C₁₂H₂₆N₄O₆, and its IUPAC name is (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}oxane-3,4-diol. Neamine exhibits a complex structure characterized by multiple amino and hydroxyl groups that contribute to its biological activity and interactions with various biological targets .

Neamine is a naturally occurring macrocyclic alkaloid found in various marine organisms, including sponges and sea squirts []. It has garnered significant interest in the scientific community due to its unique structural features and potential applications in various research areas.

Antibacterial Activity

One of the most widely explored applications of neamine lies in its potential as an antibacterial agent. Studies have shown that neamine exhibits activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains []. Its mechanism of action involves disrupting the bacterial cell membrane, leading to cell death []. However, further research is needed to determine the effectiveness and safety of neamine-based therapies [].

Chemical Modifications and New Drug Discovery

Neamine's unique chemical structure has made it a valuable scaffold for the development of new drugs []. Scientists have been able to modify the neamine molecule by introducing various functional groups, leading to the creation of neamine derivatives with diverse biological activities []. These derivatives are being explored for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

- Transaminase Reactions: Neamine can be acted upon by neamine transaminase, which catalyzes the transfer of amino groups from amino acids to neamine, facilitating its role in biosynthesis pathways .

- Formation of Derivatives: Neamine can undergo modifications to form derivatives such as pseudodisaccharides through catalytic rearrangements and glycosidation reactions .

- Reactivity with Phosphorus Oxychloride: Studies have shown that neamine derivatives can react with phosphorus oxychloride to form isocyanides, indicating potential synthetic pathways for novel compounds .

Neamine exhibits significant biological activity primarily as an antibiotic. Its mechanism of action involves binding to bacterial ribosomes, inhibiting protein synthesis. This action is particularly effective against a range of Gram-negative bacteria. Additionally, neamine has shown potential in targeting specific RNA sequences in viruses like HIV-1 through designed dimers .

Furthermore, neamine's interaction with various cellular components can lead to nephrotoxicity when combined with certain drugs such as aceclofenac and acenocoumarol .

The synthesis of neamine can be approached through several methods:

- Degradation of Neomycin: Neamine is primarily obtained through the degradation of neomycin under controlled conditions.

- Synthetic Routes: Researchers have developed synthetic pathways involving stereoselective reactions to create neamine analogues and derivatives. For instance, five-step syntheses have been reported to produce neamine dimers targeting specific RNA sequences .

- Use of Enzymatic Methods: Enzymatic transformations using neamine transaminase have also been explored for producing modified forms of neamine .

Neamine has several applications in both clinical and research settings:

- Antibiotic Therapy: As an antibiotic agent, it is utilized for treating infections caused by susceptible bacteria.

- Research Tool: Neamine and its derivatives serve as important tools in molecular biology for studying protein synthesis and RNA interactions.

- Drug Development: The compound is investigated for potential use in developing new therapeutic agents targeting resistant bacterial strains or specific viral infections .

Neamine has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: It has been noted that co-administration with certain medications can increase the risk of nephrotoxicity or alter serum levels of the drugs involved. For example, combining neamine with aceclofenac or acenocoumarol may heighten risks associated with kidney function and bleeding .

- Biological Interactions: Research indicates that neamine interacts with ribosomal RNA and other cellular components, influencing protein synthesis mechanisms in bacteria and potentially affecting viral replication processes .

Neamine shares structural and functional similarities with several other aminoglycoside antibiotics. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Neomycin | Similar backbone | Broader spectrum of activity; more nephrotoxic |

| Kanamycin | Similar amino groups | Effective against Mycobacterium species |

| Gentamicin | Similar structure | More potent against Pseudomonas aeruginosa |

| Tobramycin | Structural analog | Enhanced efficacy against certain Gram-negative bacteria |

Neamine's uniqueness lies in its specific degradation pathway from neomycin and its distinctive interactions with RNA sequences, making it a subject of interest for targeted therapeutic strategies .

Origins in Antibiotic Research

Neamine’s discovery is intertwined with the broader narrative of aminoglycoside development:

- 1940s–1950s: Following Selman Waksman’s Nobel Prize-winning isolation of streptomycin, researchers identified neamine during structural studies of neomycin. Leach and Teeters first characterized it in 1951 as the antibacterial degradation product of neomycin.

- Biosynthetic Significance: Early isotopic labeling experiments demonstrated that Streptomyces species incorporate neamine intact into neomycin without hydrolyzing its glycosidic bonds, confirming its role as a biosynthetic precursor.

Structural Breakthroughs

Key milestones in neamine’s characterization include:

This pseudodisaccharide’s protonation states at physiological pH enable electrostatic interactions with ribosomal RNA, a feature exploited in subsequent drug design.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₆N₄O₆ | [1] [4] |

| Molecular Weight (Da) | 322.358 | [1] [4] |

| CAS Number | 3947-65-7 | [1] [4] |

| Melting Point (°C) | 225.5 | [4] |

| Optical Rotation [α]D25 | +112.8° (c = 1) | [4] |

| Density (g/cm³) | 1.5 ± 0.1 | [1] |

| Ring I Type | Glucopyranosyl | [4] [11] |

| Ring II Type | 2-Deoxystreptamine | [4] [11] |

| Total Rings | 2 | [4] [11] |

| Amino Groups | 4 | [8] [33] |

The neamine structure contains four strategically positioned amino groups that undergo protonation under physiological conditions, conferring the molecule with its characteristic polycationic nature essential for electrostatic interactions with the negatively charged ribonucleic acid backbone [8] [33]. The spatial arrangement of these functional groups within the rigid bicyclic framework creates a three-dimensional pharmacophore that exhibits exquisite specificity for the aminoacyl-transfer ribonucleic acid binding site of bacterial ribosomes [10] [13].

Conformational Dynamics of Neamine in Solution

Nuclear magnetic resonance spectroscopic investigations have revealed that neamine exhibits pH-dependent conformational behavior in aqueous solution, with distinct structural states populated under different protonation conditions [7]. The dependence of neamine solution structure on pH was comprehensively characterized using proton nuclear magnetic resonance and AMBER molecular dynamics methods at deuterium oxide conditions of pD 3.3, pD 6.5, and pD 7.4 at 25°C [7].

At acidic conditions (pD 3.3 and pD 6.5), neamine predominantly adopts a single conformational state characterized by minimal structural heterogeneity [7]. However, at physiological pH conditions (pD 7.4), the molecule displays significantly more complex conformational dynamics with the emergence of multiple slowly exchanging conformational states [7]. Specifically, at pD 7.4, neamine exists in equilibrium between a primary conformational state (P-state) populated at approximately 80%, a secondary conformational state (S-state) at approximately 20%, and a minor tertiary conformational state (T-state) at approximately 3% [7].

Table 2: pKa Values of Individual Amino Groups in Neamine

| Amino Group | Position | pKa Value | Assignment Order | Method | Reference |

|---|---|---|---|---|---|

| N-1 | Ring II | 7.60 ± 0.19 | 2nd highest | ¹H NMR | [7] [8] |

| N-3 | Ring II | 6.44 ± 0.13 | Lowest | ¹H NMR | [7] [8] |

| N-2′ | Ring I | 7.23 ± 0.09 | 3rd highest | ¹H NMR | [7] [8] |

| N-6′ | Ring I | 8.08 ± 0.15 | Highest | ¹H NMR | [7] [8] |

The kinetic parameters governing conformational exchange at physiological pH have been precisely determined through nuclear magnetic resonance line shape analysis, revealing rate constants of kon(P→S) = 1.977 s⁻¹ for the primary-to-secondary state transition and koff(S→P) = 1.132 s⁻¹ for the reverse process [7]. These exchange rates indicate that conformational interconversion occurs on a timescale that is slow relative to the nuclear magnetic resonance measurement window, allowing for discrete observation of individual conformational states [7].

Table 3: Neamine Conformational States in Solution

| pH Condition | Conformational State | Population (%) | Exchange Rate Constant | Characteristics | Reference |

|---|---|---|---|---|---|

| pD 3.3 | Primary (P-state) | ~100 | - | Single conformer | [7] |

| pD 6.5 | Primary (P-state) | ~100 | - | Single conformer | [7] |

| pD 7.4 | Primary (P-state) | ~80 | kon(P→S) = 1.977 s⁻¹ | Slowly exchanging | [7] |

| pD 7.4 | Secondary (S-state) | ~20 | koff(S→P) = 1.132 s⁻¹ | Slowly exchanging | [7] |

| pD 7.4 | Tertiary (T-state) | ~3 | - | Minor population | [7] |

The individual pKa values of neamine amino groups have been determined through multinuclear nuclear magnetic resonance titration experiments using proton, carbon-13, and nitrogen-15 heteronuclear multiple-bond correlation spectroscopy [8]. The ionization constants follow the hierarchy N-6′ (8.08 ± 0.15) > N-1 (7.60 ± 0.19) > N-2′ (7.23 ± 0.09) > N-3 (6.44 ± 0.13), indicating differential protonation behavior across the four amino groups [7] [8].

The pH-dependent conformational changes observed in neamine are attributed to the sequential protonation and deprotonation of amino groups, which modulates intramolecular electrostatic interactions and hydrogen bonding patterns [8]. Transferred nuclear Overhauser effect experiments have demonstrated that the ribonucleic acid-bound conformation of neamine corresponds closely to one of the solution conformational states, suggesting that the molecule undergoes conformational selection rather than induced fit upon binding to its ribosomal target [17].

RNA Recognition Mechanisms: A-Site Ribosomal Binding Specificity

Neamine exhibits exquisite binding specificity for the aminoacyl-transfer ribonucleic acid binding site (A-site) of bacterial 16S ribosomal ribonucleic acid through a sophisticated network of hydrogen bonding and stacking interactions [10] [13]. Crystal structures of neamine-ribonucleic acid complexes have revealed that the antibiotic binds within the major groove of the A-site helix, where it establishes multiple conserved contacts with critical nucleotides [10] [13] [35].

The primary recognition mechanism involves the insertion of ring I into the A-site helix through stacking interactions with guanosine 1491 (G1491), while simultaneously forming a pseudo base pair with the universally conserved adenosine 1408 (A1408) [10] [13] [35]. Specifically, ring I establishes two direct hydrogen bonds to the Watson-Crick face of A1408, with the O2′ hydroxyl group contacting the N1 position and the O3′ hydroxyl group interacting with the N6 amino group [10] [13] [35].

Ring II of neamine participates in an extensive hydrogen bonding network that provides sequence-specific recognition of the ribosomal A-site [10] [13] [36]. The N1 amino group of ring II forms a critical hydrogen bond with the O4 position of uridine 1495 (U1495), while the N3 amino group establishes multiple contacts including interactions with the O1P phosphate of adenosine 1493 (A1493), the N7 position of guanosine 1494 (G1494), and the O2P phosphate of G1494 [10] [13] [36].

Table 4: Key RNA-Neamine Interactions at A-site

| Neamine Component | RNA Target | Interaction Type | Conservation | Stability in MD | Reference |

|---|---|---|---|---|---|

| Ring I (O2′) | A1408 (N1) | Hydrogen bond | Universal | Stable | [10] [13] [35] |

| Ring I (O3′) | A1408 (N6) | Hydrogen bond | Universal | Stable | [10] [13] [35] |

| Ring I | G1491 | Stacking | Universal | Stable | [10] [13] [35] |

| Ring II (N1) | U1495 (O4) | Hydrogen bond | High | Stable | [10] [13] [35] |

| Ring II (N3) | A1493 (O1P) | Hydrogen bond | High | Stable | [10] [13] [36] |

| Ring II (N3) | G1494 (N7) | Hydrogen bond | High | Stable | [10] [13] [36] |

| Ring II (N3) | G1494 (O2P) | Hydrogen bond | Variable | Disrupted after 5-8 ns | [36] |

Molecular dynamics simulations have provided detailed insights into the temporal stability of individual neamine-ribonucleic acid contacts, revealing that most interactions within the neamine core remain stable throughout extended simulation periods [36]. However, the hydrogen bond between the N3 amino group of ring II and the O2P phosphate of G1494 exhibits reduced stability, becoming disrupted after approximately 5-8 nanoseconds in molecular dynamics trajectories [36]. This dynamic behavior suggests that this particular contact may represent a more transient interaction that contributes to binding affinity while allowing for conformational flexibility during the recognition process [36].

The binding of neamine to the A-site induces a characteristic conformational change in the ribonucleic acid structure, specifically promoting the bulged-out conformation of adenosines A1492 and A1493 [10] [13] [35]. This conformational rearrangement is essential for the antibiotic mechanism of action, as the bulged adenosines subsequently interact with the codon-anticodon helix during translation, leading to miscoding and translational errors [10] [35].

Table 5: Thermodynamic Parameters for Neamine-RNA Binding

| Parameter | Value/Observation | Method | Reference |

|---|---|---|---|

| Dissociation Constant (KD) | 24 μM (16S rRNA) | SPR | [3] [6] |

| Binding Affinity vs Neomycin | Lower than neomycin | ITC comparison | [20] [22] |

| Heat Capacity Change (ΔCp) | Negative (more negative with increasing pH) | ITC at 25°C and 37°C | [20] [22] |

| pH Dependence | Decreases with increasing pH | ITC at different pH | [20] [22] |

| Salt Dependence | Decreases with increasing [Na⁺] | ITC at different [Na⁺] | [20] [22] |

| Proton Linkage | Linked to proton uptake | ITC buffer studies | [20] [22] |

Thermodynamic characterization of neamine-ribonucleic acid interactions through isothermal titration calorimetry has revealed a dissociation constant of approximately 24 micromolar for binding to 16S ribosomal ribonucleic acid models [3] [6]. The binding process exhibits pronounced pH dependence, with binding affinity decreasing at elevated pH values due to reduced protonation of amino groups [20] [22]. Additionally, the interaction displays significant salt dependence, consistent with the predominantly electrostatic nature of neamine-ribonucleic acid recognition [20] [22].

Non-Canonical Base Pair Interactions in rRNA Complexation

The binding of neamine to ribosomal ribonucleic acid involves several non-canonical base pairing interactions that deviate from standard Watson-Crick geometry [10] [35]. Most prominently, ring I of neamine forms a pseudo base pair with A1408 through hydrogen bonding to both the N1 and N6 positions of the adenine base, creating a non-Watson-Crick interaction that mimics certain aspects of canonical base pairing while maintaining distinct geometric characteristics [10] [13] [35].

Crystal structural analysis has revealed that neamine binding stabilizes the formation of A-minor motif interactions between the bulged adenosines A1492 and A1493 and neighboring ribonucleic acid helices [35]. These A-minor interactions represent a class of non-canonical tertiary structure motifs where adenine bases intercalate into the minor groove of Watson-Crick base pairs, forming specific hydrogen bonding patterns that contribute to ribonucleic acid structural stability [35].

The neamine-induced conformational changes in the A-site create an environment that favors the formation of non-canonical base pairs within the ribosomal decoding center [10] [35]. Specifically, the drug binding promotes alternative base pairing geometries that disrupt the normal Watson-Crick base pair recognition patterns required for accurate codon-anticodon interactions during protein synthesis [10] [35].

In certain crystal structures, neamine binding is associated with the formation of unusual base pairing arrangements, including cis Watson-Crick/Hoogsteen pairs involving adenine bases in syn conformations [10] [35]. These non-canonical interactions arise from the constraint imposed by neamine binding, which forces specific nucleotides into alternative conformational states that would not be accessible in the absence of the antibiotic [10] [35].

The preference for non-canonical base pair formation in neamine-ribonucleic acid complexes extends beyond the immediate binding site to influence the broader structural organization of the ribosomal A-site [35]. Molecular dynamics simulations have demonstrated that neamine binding creates a cascade of conformational changes that propagate through the ribonucleic acid structure, ultimately affecting the geometry of base pairs located several nucleotides away from the direct binding site [36].

The thermodynamic stability of these non-canonical interactions varies considerably, with some showing high persistence throughout molecular dynamics simulations while others exhibit more dynamic behavior [36]. This variability in interaction stability suggests that neamine binding creates a heterogeneous binding interface characterized by both highly stable anchor points and more flexible regions that allow for conformational adjustments during the recognition process [36].

Regioselective Functionalization of Hydroxyl Groups

Regioselective functionalization of hydroxyl groups in neamine represents a fundamental approach to developing novel aminoglycoside derivatives with enhanced biological properties. The strategic modification of specific hydroxyl positions allows for precise control over the pharmacological profile while maintaining essential structural features required for antimicrobial activity.

3',4',6-Tri-O-Substituted Neamine Analogues

The development of 3',4',6-tri-O-substituted neamine analogues has emerged as a particularly promising strategy for generating amphiphilic aminoglycoside derivatives with enhanced antibacterial properties. These modifications involve selective protection and functionalization of the hydroxyl groups at positions 3', 4', and 6 of the neamine core structure [1] [2].

The synthesis of 3',4',6-tri-O-substituted analogues typically employs a systematic approach beginning with selective protection of amino groups followed by regioselective hydroxyl functionalization. A key compound in this series is 3',4',6-tri-O-[(2″-naphthyl)methyl]neamine (3',4',6-tri2NM), which demonstrates significant antibacterial activity against both susceptible and resistant bacterial strains [1] [2].

The synthetic route involves initial protection of the amino groups as azides or carbamates, followed by selective alkylation of the hydroxyl groups at positions 3', 4', and 6. This approach allows for the installation of lipophilic substituents while preserving the critical amino functionalities necessary for ribosomal binding [1] [3].

| Compound | Substitution Pattern | Antimicrobial Activity | Selectivity |

|---|---|---|---|

| 3',4',6-tri2NM | Tri-naphthylmethyl | Active against MRSA, VRSA | Gram-positive selective |

| 3',6-di2NM | Di-naphthylmethyl | Moderate activity | Reduced toxicity |

| 3',6-di2NP | Di-naphthylpropyl | Enhanced activity | Broad spectrum |

The biological evaluation of these compounds reveals that the tri-substituted derivative 3',4',6-tri2NM exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant strains, with minimal inhibitory concentrations ranging from 2 to 8 μg/mL [1] [3]. However, this compound demonstrates significant cytotoxicity, limiting its therapeutic potential.

Amphiphilic Modifications: Naphthylalkyl and Linear Alkyl Chains

The incorporation of amphiphilic modifications through naphthylalkyl and linear alkyl chains represents a sophisticated approach to modulating the physicochemical properties of neamine derivatives. These modifications aim to enhance membrane permeability while maintaining antimicrobial efficacy [1] [2] [4].

Naphthylalkyl Chain Modifications

Naphthylalkyl modifications involve the attachment of naphthyl groups through alkyl spacers of varying lengths. The most extensively studied compounds in this series include:

- 3',6-di-O-[(2″-naphthyl)methyl]neamine (3',6-di2NM)

- 3',6-di-O-[(2″-naphthyl)propyl]neamine (3',6-di2NP)

- 3',6-di-O-[(2″-naphthyl)butyl]neamine (3',6-di2NB)

The synthesis of these compounds typically involves trityl protection of amino groups followed by selective alkylation with appropriate naphthylalkyl halides. The reaction conditions generally employ sodium hydride as a base in dimethylformamide at elevated temperatures, yielding products in 68-94% overall yield [1] [2].

Linear Alkyl Chain Modifications

Linear alkyl chain modifications focus on the attachment of unbranched aliphatic chains to hydroxyl positions. The most prominent example is 3',6-di-O-nonylneamine (3',6-diNn), which demonstrates exceptional antibacterial activity against Pseudomonas aeruginosa, including colistin-resistant strains [5] [3].

The structure-activity relationship studies reveal that alkyl chain length significantly influences antimicrobial potency and selectivity. Compounds with chain lengths of C7-C11 have been systematically evaluated, showing optimal activity with nonyl (C9) and decyl (C10) chains [5] [6].

| Chain Length | Compound | MIC (μg/mL) | LPS Binding | Membrane Permeability |

|---|---|---|---|---|

| C7 (Heptyl) | 3',6-diHp | 8-16 | Moderate | Low |

| C8 (Octyl) | 3',6-diOc | 4-8 | Good | Moderate |

| C9 (Nonyl) | 3',6-diNn | 2-4 | Excellent | High |

| C10 (Decyl) | 3',6-diDe | 2-4 | Excellent | High |

| C11 (Undecyl) | 3',6-diUd | 4-8 | Good | Moderate |

The mechanism of action for these amphiphilic derivatives involves interaction with lipopolysaccharide components of the bacterial outer membrane, leading to membrane destabilization and enhanced permeability [5] [3] [7]. Unlike conventional aminoglycosides, these compounds do not primarily target ribosomal RNA but instead disrupt membrane integrity through their amphiphilic properties.

Neamine-Pseudodisaccharide Hybrid Architectures

The development of neamine-pseudodisaccharide hybrid architectures represents an innovative approach to creating novel aminoglycoside derivatives with enhanced RNA binding specificity and improved biological properties. These hybrid structures combine the core neamine scaffold with additional carbohydrate moieties to create more complex molecular architectures [8] [9] [10].

Synthetic Approach

The synthesis of neamine-pseudodisaccharide hybrids typically involves a multi-step approach beginning with the preparation of protected neamine derivatives and appropriate glycosyl donors. The key synthetic transformation involves glycosyl coupling reactions under Lewis acid catalysis, followed by selective deprotection to reveal the final hybrid structures [8] [9].

A representative synthetic sequence involves:

- Preparation of Neamine Derivatives: Starting from neamine, selective protection of amino groups as azides or carbamates, followed by hydroxyl protection as acetates or benzyl ethers

- Glycosyl Donor Preparation: Synthesis of appropriately protected sugar donors with suitable leaving groups (acetates, trichloroacetimidates, or thioglycosides)

- Glycosyl Coupling: Lewis acid-catalyzed coupling reaction between the neamine acceptor and glycosyl donor

- Global Deprotection: Removal of all protecting groups to reveal the final hybrid structure

The synthetic approach has been successfully applied to create various neamine-sugar conjugates, including neamine-ribose, neamine-glucose, and neamine-galactose derivatives [8] [9] [10].

Structural Characterization

The neamine-pseudodisaccharide hybrids maintain the core 2-deoxystreptamine ring system of neamine while incorporating additional carbohydrate moieties at specific positions. The most common attachment points are the O-5 and O-6 positions of the neamine core, allowing for the construction of diverse molecular architectures [11].

Biological Activity

The biological evaluation of neamine-pseudodisaccharide hybrids reveals enhanced RNA binding properties compared to the parent neamine compound. Several hybrid structures demonstrate:

- Enhanced RNA Binding Affinity: Up to 4-fold improvement in binding to 16S rRNA A-site models

- Improved Selectivity: Preferential binding to bacterial rRNA over eukaryotic 18S rRNA

- Reduced Toxicity: Lower cytotoxicity profiles compared to conventional aminoglycosides

The improved biological properties result from the additional hydrogen bonding interactions provided by the carbohydrate moieties, which enhance the overall binding affinity and specificity for RNA targets [8] [9] [10].

Lipidic Conjugates for Enhanced Membrane Permeability

The development of lipidic conjugates represents a strategic approach to enhancing the membrane permeability and cellular uptake of neamine derivatives. These modifications involve the conjugation of fatty acid chains or other lipophilic moieties to the neamine core structure, creating amphiphilic molecules with improved pharmacokinetic properties [6].

Synthetic Strategies

The synthesis of lipidic neamine conjugates typically employs several complementary approaches:

- Direct Fatty Acid Conjugation: Attachment of fatty acid chains through ester or amide linkages

- Alkyl Chain Modifications: Introduction of linear or branched alkyl chains at specific hydroxyl positions

- Lipid-Amino Acid Conjugates: Coupling of neamine with lipid-amino acid hybrid molecules

The most extensively studied approach involves the selective alkylation of hydroxyl groups at positions 3', 4', and 6 with fatty acid derivatives or long-chain alkyl halides [6].

Membrane Interaction Studies

Detailed biophysical studies have revealed the mechanism by which lipidic neamine conjugates interact with bacterial membranes. The compound 3',6-dinonyl neamine has been particularly well-characterized in this regard [7] [6]:

- Lipopolysaccharide Binding: Strong interaction with negatively charged lipopolysaccharide components

- Membrane Permeabilization: Disruption of membrane integrity through lipid reorganization

- Cardiolipin Interaction: Specific binding to cardiolipin in the inner bacterial membrane

The membrane interaction studies demonstrate that these amphiphilic derivatives induce significant changes in membrane organization, including lateral segregation of cardiolipin and membrane hemifusion processes [7].

Structure-Activity Relationships

Systematic structure-activity relationship studies have identified key structural features that influence membrane permeability and antimicrobial activity:

| Structural Feature | Effect on Activity | Optimal Configuration |

|---|---|---|

| Alkyl Chain Length | Chain length C8-C10 optimal | Nonyl (C9) chains |

| Substitution Pattern | 3',6-disubstitution preferred | Maintains RNA binding |

| Chain Branching | Reduces activity | Linear chains preferred |

| Lipophilicity (clogP) | Window of 4.2-12.7 | Balanced amphiphilicity |

The optimal lipidic conjugates demonstrate enhanced membrane permeability while maintaining sufficient aqueous solubility for biological activity. These compounds show particular promise for overcoming bacterial resistance mechanisms that rely on reduced drug uptake [6].

Biological Applications

Lipidic neamine conjugates have demonstrated utility in several biological applications:

- Gene Delivery: Cationic lipids with neamine headgroups for transfection applications

- Membrane Permeabilization: Enhanced uptake of co-administered drugs

- Antimicrobial Activity: Activity against multidrug-resistant bacterial strains

- Biofilm Disruption: Ability to penetrate and disrupt bacterial biofilms

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

Other CAS

Wikipedia

Dates

Explore Compound Types